molecular formula C14H25NO4 B2706366 Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate CAS No. 2418708-02-6

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate

Cat. No.: B2706366
CAS No.: 2418708-02-6
M. Wt: 271.357
InChI Key: OKCVQSZXTIWHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and an oxoazecane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-oxoazecane-1-carboxylate with a suitable hydroxy reagent. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality. The process may also involve purification steps such as crystallization, filtration, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the oxo group may produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives .

Scientific Research Applications

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its combination of hydroxy, oxo, and tert-butyl ester groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCVQSZXTIWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CCCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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